Superior Blood-Brain Barrier Penetration of 10-OH-NBP vs. 3-OH-NBP in Rats
Following oral administration of the parent drug NBP (20 mg/kg) to rats, the brain exposure of 10-OH-NBP was found to be significantly higher than that of its isomer 3-OH-NBP. While the plasma exposure of 3-OH-NBP was 4.64 times that of 10-OH-NBP, its brain exposure was only 11.8% of that achieved by 10-OH-NBP [1]. This demonstrates a clear and quantifiable advantage for 10-OH-NBP in crossing the blood-brain barrier.
| Evidence Dimension | Brain exposure (AUC) relative to plasma exposure |
|---|---|
| Target Compound Data | Brain exposure of 10-OH-NBP used as the baseline (100%) |
| Comparator Or Baseline | 3-OH-NBP brain exposure was 11.8% of 10-OH-NBP |
| Quantified Difference | 10-OH-NBP has an 8.5-fold higher brain exposure than 3-OH-NBP (calculated as 1 / 0.118 ≈ 8.47) |
| Conditions | Oral administration of NBP (20 mg/kg) to rats; AUC measurements in plasma and brain tissue [1] |
Why This Matters
For researchers studying cerebral ischemia or other CNS disorders, 10-OH-NBP's superior brain penetration ensures that target engagement studies in the brain are more feasible and physiologically relevant compared to using 3-OH-NBP.
- [1] Diao X, Zhong K, Li X, Zhong D, Chen X. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. Acta Pharmacol Sin. 2015 Dec;36(12):1520-7. doi: 10.1038/aps.2015.64. View Source
